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molecular formula C8H6ClFO B1339762 2-(2-Fluorophenyl)acetyl chloride CAS No. 451-81-0

2-(2-Fluorophenyl)acetyl chloride

Cat. No. B1339762
M. Wt: 172.58 g/mol
InChI Key: KUMKNGTWQNSAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026707

Procedure details

o-Fluorophenylacetic acid (35.9 g; 0.233 mmol) was stirred in 40 ml of thionyl chloride for 24 hours at room temperature. Volatile material was removed in vacuo to obtain a yellow, mobile liquid. The liquid was distilled in vacuo to obtain 27.45 g (68.5%) of o-fluorophenylacetyl chloride as a colorless liquid, b.p. 85° C. (4 mm Hg).
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.S(Cl)([Cl:14])=O>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([Cl:14])=[O:11]

Inputs

Step One
Name
Quantity
35.9 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile material was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a yellow, mobile liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.45 g
YIELD: PERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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